Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate, often involves multi-step reactions. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives typically employs scalable methods such as the Gewald reaction due to its efficiency and high yield. The use of ionic liquids as solvents has also been explored to enhance reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of cyclohexylcarbamoyl and propanoylamino groups makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H26N2O4S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4S/c1-4-13(21)20-17-14(18(23)24-5-2)11(3)15(25-17)16(22)19-12-9-7-6-8-10-12/h12H,4-10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
LAMQPFDUOHTJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCCC2)C)C(=O)OCC |
Origin of Product |
United States |
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